1,3-Dilaurin
Overview
Description
Synthesis Analysis
1,3-Dilaurin can be synthesized through various chemical and enzymatic methods. For example, the synthesis of 1,3-diacylglycerols modified in the 2-position, starting from regioisomerically pure 1,3-dilauroylglycerol, involves combining enzymatic and chemical methods. The syntheses highlight the versatility and adaptability of the methods to obtain this compound derivatives with specific functional groups (Haftendorn & Ulbrich-hofmann, 1995).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of interest, leading to studies on the crystal structures and conformational states of compounds like dilauroylphosphatidylethanolamine. These studies reveal the complex intermolecular packing and conformations within the crystalline structures, providing insights into their molecular arrangements and interactions (Hitchcock et al., 1974).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that are essential for its applications in different fields. For instance, the behavior of dibutyltin dilaurate in the presence of chloro-4-hexene-2 serves as a model to study the stabilization mechanisms of poly(vinyl chloride) with organo-tin compounds. The reactions observed provide insight into the stabilization process and the role of this compound derivatives in such applications (Hoang, Michel, & Guyot, 1984).
Physical Properties Analysis
The physical properties of this compound, such as melting and crystallization behaviors, polymorphism, and solid fat content, are crucial for its applications in the food and pharmaceutical industries. The binary phase behavior of this compound derivatives demonstrates the influence of thermal processing on these properties, revealing the complex nature of its physical state under different conditions (Bouzidi, Boodhoo, Kutek, Filip, & Narine, 2010).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and interactions with other molecules, are fundamental to its functionality and applications. Studies on the reaction between dibutyltin dilaurate and model compounds provide insights into the chemical behavior and potential applications of this compound in stabilizing polymers and in catalysis (Hoang, Michel, & Guyot, 1984).
Scientific Research Applications
Enzymatic Hydrolysis and Lipases : 1,3-Dilaurin's hydrolysis, particularly its interaction with various lipases, is studied for understanding enzyme activity and specificity. This includes investigations into the rate, stereoselectivity, and regioselectivity of hydrolysis under different conditions (Cernia, Palocci, Ricchiuto, & Soro, 2004).
Digestion by Pancreatic and Milk Lipase : Research on the lipolysis of this compound by pancreatic and milk lipases provides insights into triglyceride structure and digestion processes (Jensen, Sampugna, Parry, & Shahani, 1963).
Biomedical and Bioanalytic Devices : The molecular recognition properties of 1,2-dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes, which include this compound, show potential for applications in biomedical and bioanalytic devices, as well as drug delivery systems (Arteta et al., 2014).
Surfactant Production : this compound is synthesized for its use as a surfactant in food, cosmetics, and pharmaceutical industries. Studies explore solvent-free enzymatic synthesis methods for efficient and practical production (Zhong et al., 2013).
Crystallization and Phase Behavior : The crystallization process of trilaurin and the impact of this compound on it is investigated for understanding crystal growth and morphology in relation to various additives (Smith, Cebula, & Povey, 1994).
Lipid Metabolism and Health : The effects of dibutyltin dilaurate (which includes this compound) on lipid metabolism, particularly triglyceride metabolism, are studied in liver cells. This research is crucial for understanding the compound's impact on liver function and overall health (Qiao et al., 2018).
Pyrolysis for Biofuel Production : Fast pyrolysis of this compound in the presence of sodium carbonate is explored as a method for producing hydrocarbons, suggesting potential applications in biofuel production (Fonseca, Pereira, Fréty, & Sales, 2019).
Mechanism of Action
Alpha,Alpha’-Dilaurin, also known as 1,3-Dilauroylglycerol or 1,3-Dilaurin, is a chemical compound with the molecular formula C27H52O5 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It is suggested to be a possible antimicrobial agent against gram-positive organisms .
Mode of Action
It is suggested that it interacts with its targets, possibly microbial cell membranes, leading to their disruption and subsequent antimicrobial effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical processes in microbial cells, leading to their death .
Pharmacokinetics
Its solubility in acetonitrile and chloroform suggests that it may be absorbed and distributed in the body following oral or dermal administration
Result of Action
The molecular and cellular effects of Alpha,Alpha’-Dilaurin’s action are likely related to its potential antimicrobial activity. It may disrupt the integrity of microbial cell membranes, leading to cell death . .
Action Environment
The action, efficacy, and stability of Alpha,Alpha’-Dilaurin may be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of other substances, pH, temperature, and the specific strain of microorganism. Its stability may be affected by storage conditions, with a recommended storage temperature of -20°C .
properties
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl) dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-23-25(28)24-32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAEMGNHJQSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060237 | |
Record name | Glyceryl 1,3-dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(12:0/0:0/12:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0093028 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
539-93-5 | |
Record name | 1,3-Dilaurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl 1,3-dilaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glyceryl 1,3-dilaurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxypropane-1,3-diyl dilaurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,3-DILAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D29X1BO64V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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